Cas no 2060049-14-9 (tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate)

Tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate is a sterically hindered cyclic amine derivative with a tert-butyl ester group, offering stability and versatility in synthetic applications. Its rigid cyclopentane backbone, combined with the electron-donating and steric effects of the tert-butyl group, enhances its utility as a chiral building block in asymmetric synthesis. The amino and carboxylate functionalities provide reactive handles for further derivatization, making it valuable in pharmaceutical and agrochemical research. The compound's structural features contribute to improved selectivity in nucleophilic reactions and resistance to racemization, facilitating the synthesis of enantiomerically pure intermediates. Its stability under various conditions makes it suitable for multi-step synthetic routes.
tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate structure
2060049-14-9 structure
Product Name:tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate
CAS No:2060049-14-9
MF:C13H25NO2
MW:227.343104124069
MDL:MFCD30477040
CID:5183428
PubChem ID:131278425
Update Time:2025-06-15

tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Cyclopentanecarboxylic acid, 1-amino-2,4,4-trimethyl-, 1,1-dimethylethyl ester
    • tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate
    • MDL: MFCD30477040
    • Inchi: 1S/C13H25NO2/c1-9-7-12(5,6)8-13(9,14)10(15)16-11(2,3)4/h9H,7-8,14H2,1-6H3
    • InChI Key: DTLQHSDBHQTSBR-UHFFFAOYSA-N
    • SMILES: C1(N)(C(OC(C)(C)C)=O)CC(C)(C)CC1C

tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate Pricemore >>

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Additional information on tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate

tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate (CAS No. 2060049-14-9): A Comprehensive Overview

tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate (CAS No. 2060049-14-9) is a unique and versatile compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, characterized by its complex structure and functional groups, holds potential applications in various areas, including pharmaceuticals, materials science, and chemical synthesis.

The molecular structure of tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate is composed of a tert-butyl group attached to a cyclopentane ring with an amino and carboxylate functional group. The tert-butyl group provides steric hindrance and stability, while the amino and carboxylate groups offer reactive sites for further chemical modifications. This combination of functional groups makes it an attractive candidate for the synthesis of more complex molecules and intermediates.

Recent research has highlighted the importance of tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate in the development of novel pharmaceuticals. For instance, studies have shown that this compound can serve as a key intermediate in the synthesis of drugs targeting specific biological pathways. One notable application is in the development of inhibitors for enzymes involved in disease processes such as cancer and neurodegenerative disorders.

In the realm of medicinal chemistry, tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate has been utilized to enhance the bioavailability and efficacy of drug candidates. Its ability to form stable derivatives with improved pharmacokinetic properties has made it a valuable tool in drug design and optimization. Researchers have also explored its use in prodrug strategies, where it can be designed to release active compounds under specific physiological conditions.

Beyond pharmaceutical applications, tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate has shown promise in materials science. Its unique structural features make it suitable for the synthesis of advanced materials with tailored properties. For example, it can be incorporated into polymers to enhance their mechanical strength and thermal stability. Additionally, its reactivity with various functional groups allows for the creation of multifunctional materials with potential applications in electronics and energy storage.

The synthetic routes to produce tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate have been extensively studied. One common method involves the reaction of tert-butyl bromoacetate with a suitably substituted cyclopentanone followed by reduction and subsequent functionalization steps. The choice of reagents and reaction conditions is crucial to achieve high yields and purity levels. Recent advancements in catalytic methods have further optimized these synthetic pathways, making them more efficient and environmentally friendly.

In terms of safety and handling, it is important to note that while tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate is not classified as a hazardous material or controlled substance, standard laboratory practices should be followed to ensure safe handling and storage. Proper personal protective equipment (PPE) should be used when working with this compound to minimize exposure risks.

The future prospects for tert-butyl 1-amino-2,4,4-trimethylcyclopentane-1-carboxylate are promising. Ongoing research continues to uncover new applications and potential uses for this compound across various scientific disciplines. As our understanding of its properties and behavior deepens, it is likely that we will see even more innovative uses for this versatile molecule in the years to come.

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